Enhanced Acidity of Pyridazine-4-carboxylic Acid Core vs. 3-Carboxylic Acid Isomer
The core pyridazine-4-carboxylic acid scaffold exhibits a pKa of 2.8, making it a stronger acid than its isomeric pyridazine-3-carboxylic acid counterpart (pKa = 3.0). This 0.2 pKa unit difference corresponds to a ~1.6-fold higher acid dissociation constant (Ka) and a higher fraction of ionized carboxylate species at physiological pH [1]. This difference is a consequence of the relative positions of the ring nitrogen atoms and their differential inductive and resonance effects on the carboxylate group. For the 6-amino substituted target compound, the electron-donating amino group is predicted to modulate this acidity further, with predicted pKa values for the methyl ester derivative of 6-aminopyridazine-4-carboxylic acid estimated at 2.56±0.10 .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.8 (core pyridazine-4-carboxylic acid); Predicted pKa for 6-amino derivative: ~2.56 (based on methyl ester analog) |
| Comparator Or Baseline | Pyridazine-3-carboxylic acid (pKa = 3.0) |
| Quantified Difference | ΔpKa = -0.2 (core scaffold); Predicted ΔpKa ~ -0.44 for 6-amino derivative vs. 3-isomer |
| Conditions | Experimental determination at 25 °C in aqueous solution |
Why This Matters
This pKa difference directly influences solubility, metal-binding affinity, and the protonation state of the compound under physiological or catalytic conditions, impacting its utility in medicinal chemistry and coordination complex synthesis.
- [1] Świderski, G., Łyszczek, R., Wojtulewski, S., Kalinowska, M., Świsłocka, R., & Lewandowski, W. (2020). Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes (Zn(II), Mn(II), Cu(II), Ni(II) and Co(II)) of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. Inorganica Chimica Acta, 512, 119865. https://doi.org/10.1016/j.ica.2020.119865 View Source
